3-(3-Nitrophenyl)-5-(2-phenylethylsulfanyl)-4-prop-2-enyl-1,2,4-triazole
Overview
Description
3-(3-Nitrophenyl)-5-(2-phenylethylsulfanyl)-4-prop-2-enyl-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-5-(2-phenylethylsulfanyl)-4-prop-2-enyl-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration: Introduction of the nitro group to the phenyl ring.
Formation of Triazole Ring: Cyclization reactions to form the triazole ring.
Substitution Reactions: Introduction of the phenylethylsulfanyl and prop-2-enyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-5-(2-phenylethylsulfanyl)-4-prop-2-enyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenylethylsulfanyl and prop-2-enyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-5-(2-phenylethylsulfanyl)-4-prop-2-enyl-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitrophenyl and triazole groups are often involved in binding interactions with target molecules, while the phenylethylsulfanyl and prop-2-enyl groups may influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)-5-(2-phenylethylsulfanyl)-4-prop-2-enyl-1,2,4-triazole
- 3-(3-Nitrophenyl)-5-(2-phenylethylsulfanyl)-4-methyl-1,2,4-triazole
- 3-(3-Nitrophenyl)-5-(2-phenylethylsulfanyl)-4-ethyl-1,2,4-triazole
Uniqueness
3-(3-Nitrophenyl)-5-(2-phenylethylsulfanyl)-4-prop-2-enyl-1,2,4-triazole is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-nitrophenyl)-5-(2-phenylethylsulfanyl)-4-prop-2-enyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-2-12-22-18(16-9-6-10-17(14-16)23(24)25)20-21-19(22)26-13-11-15-7-4-3-5-8-15/h2-10,14H,1,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYWBNNNYAKZGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCCC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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